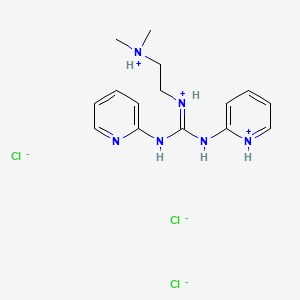
N,N-Dimethyl-1,3-thiazole-4-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-1,3-thiazole-4-carbothioamide is a heterocyclic compound containing sulfur and nitrogen atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-1,3-thiazole-4-carbothioamide can be synthesized through the reaction of thiosemicarbazide with dimethyl sulfate under basic conditions. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, in the presence of a base like sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-1,3-thiazole-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioamide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thioamides, and substituted thioamides .
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-1,3-thiazole-4-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-1,3-thiazole-4-carbothioamide involves its interaction with specific molecular targets in microbial cells. The compound can inhibit the activity of enzymes essential for microbial growth and survival, leading to cell death . The exact molecular pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N,N-Dimethyl-1,3-thiazole-4-carbothioamide include:
1,3,4-Thiadiazole derivatives: These compounds also contain sulfur and nitrogen atoms and have similar antimicrobial properties.
Thiosemicarbazide derivatives: These compounds share the thioamide functional group and exhibit similar chemical reactivity.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dimethyl substitution on the thiazole ring enhances its stability and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
64649-17-8 |
|---|---|
Molekularformel |
C6H8N2S2 |
Molekulargewicht |
172.3 g/mol |
IUPAC-Name |
N,N-dimethyl-1,3-thiazole-4-carbothioamide |
InChI |
InChI=1S/C6H8N2S2/c1-8(2)6(9)5-3-10-4-7-5/h3-4H,1-2H3 |
InChI-Schlüssel |
KCHOTSRNECUOBR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=S)C1=CSC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Z)-(4-Methoxyphenyl)-ONN-azoxy]phenyl 3-chloropropanoate](/img/structure/B14495186.png)
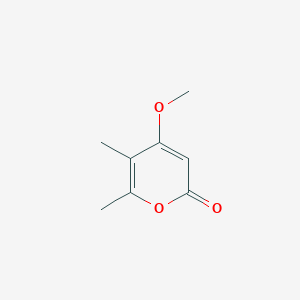

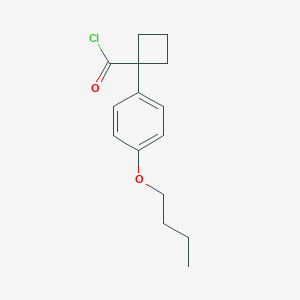


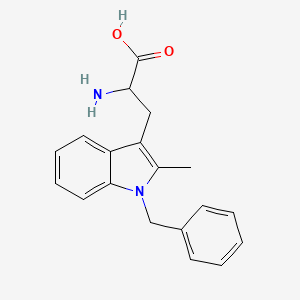
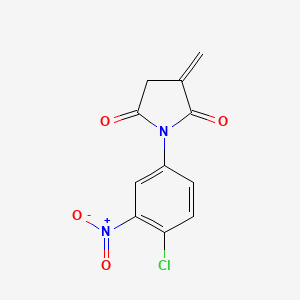

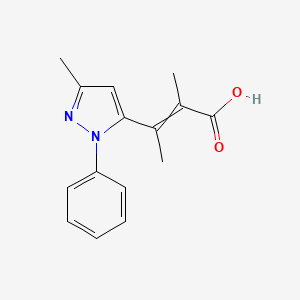
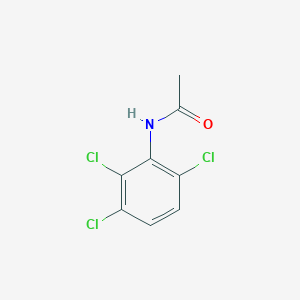

![1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole](/img/structure/B14495261.png)
